

Application Notes and Protocols for BI-113823 in Calcium Imaging Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-113823 is a potent and selective antagonist of the bradykinin B1 receptor (B1R), a G protein-coupled receptor (GPCR).[1][2] The B1R is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation, making it a compelling target for therapeutic intervention in chronic inflammatory pain and other inflammatory conditions.[1][2] Upon activation by its endogenous ligands, such as [des-Arg9]-bradykinin, the B1R couples to Gq/11 proteins, activating phospholipase C (PLC).[1][3] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. [3] This increase in intracellular calcium concentration ([Ca2+]i) is a critical second messenger that initiates various downstream signaling cascades.

Calcium imaging assays are a fundamental tool for characterizing the activity of B1R antagonists like **BI-113823**. These assays directly measure the agonist-induced mobilization of intracellular calcium, providing a functional readout of receptor activation and its inhibition. This document provides detailed protocols and data for utilizing **BI-113823** in calcium imaging assays.

Data Presentation



The following tables summarize the quantitative data for **BI-113823**, providing key metrics for its potency and selectivity.

Table 1: In Vitro Potency of BI-113823

Parameter	Species	Value	Assay Type	Cell Line
IC50	Human	6.97 nM	Cellular Calcium Assay	HEK-cells expressing human B1R
Ki	Human	5.3 nM	Radioligand Binding Assay	CHO-K1 cells expressing human B1R
Ki	Rat	13.3 nM	Radioligand Binding Assay	-
Ki	Rabbit	15.3 nM	Radioligand Binding Assay	-

Data sourced from opnMe, Boehringer Ingelheim.[1][2]

Table 2: Selectivity Profile of **BI-113823**

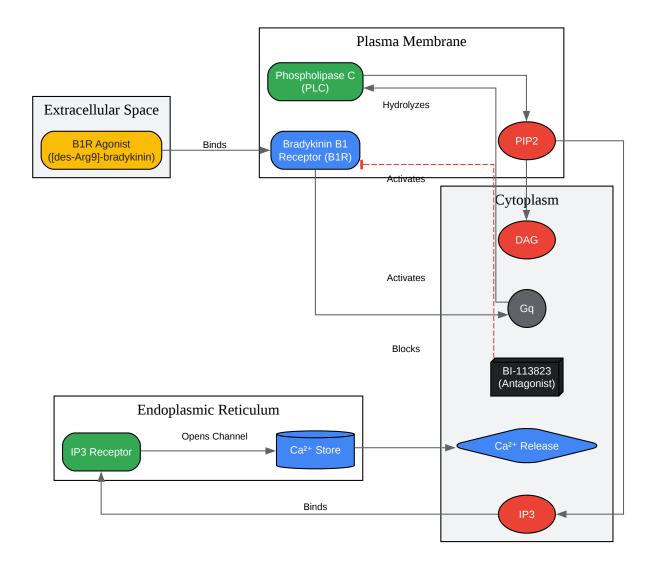
Target	Species	Binding Affinity (Ki)	Comments
Bradykinin B2 Receptor	Human	> 10 μM	Highly selective over the B2 receptor.[2]
Off-target panel (69 targets)	-	≥1,000-fold selectivity for 67 targets	Tested at 10 μM, showed ≤ 50% inhibition for 67 targets.[2]
Sigma1/HU	-	Inhibition between 55-70%	-
Sigma2/R	-	Inhibition between 55-70%	-



Data sourced from opnMe, Boehringer Ingelheim.[1][2]

Signaling Pathway

The activation of the Bradykinin B1 Receptor (B1R) initiates a well-defined signaling cascade that results in an increase in intracellular calcium. This pathway is the basis for the calcium imaging assays used to characterize **BI-113823**.





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Caption: Bradykinin B1 Receptor signaling pathway leading to calcium release.

Experimental Protocols

This section provides a detailed methodology for a calcium imaging assay to evaluate the antagonist activity of **BI-113823** on the bradykinin B1 receptor.

Cell Culture and Plating

- Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human bradykinin B1 receptor are recommended.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 μg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain B1R expression.
- Cell Plating:
 - Harvest cells using standard trypsinization methods.
 - Resuspend cells in culture medium and perform a cell count.
 - Seed cells into black-walled, clear-bottom 96-well microplates at a density of 40,000 to 60,000 cells per well.
 - Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

Calcium Assay Protocol

- Preparation of Reagents:
 - Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
 - Calcium-sensitive dye loading solution: Prepare a 2 μM solution of Fluo-4 AM in Assay
 Buffer. To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02%.



- BI-113823 (Antagonist) Solutions: Prepare a stock solution of BI-113823 in DMSO. On the
 day of the experiment, perform serial dilutions in Assay Buffer to achieve the desired final
 concentrations. The final DMSO concentration in the assay should be kept below 0.5%.
- B1R Agonist Solution: Prepare a solution of a B1R-selective agonist, such as [Lys-des-Arg9]-Bradykinin, in Assay Buffer at a concentration that elicits a sub-maximal response (e.g., EC80). A final concentration of 10 nM is a good starting point.[1]

Dye Loading:

- Aspirate the culture medium from the cell plate.
- Wash the cell monolayer once with 100 μL of Assay Buffer.
- Add 50 μL of the Fluo-4 AM dye loading solution to each well.
- Incubate the plate at 37°C for 45-60 minutes in the dark.

• Compound Incubation:

- $\circ\,$ After incubation, gently wash the cells twice with 100 μL of Assay Buffer to remove excess dye.
- Add 50 μL of the BI-113823 serial dilutions or vehicle control to the appropriate wells.
- Incubate the plate at room temperature for 15-30 minutes in the dark.

Measurement of Calcium Flux:

- Utilize a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with excitation and emission filters appropriate for Fluo-4 (excitation ~494 nm, emission ~516 nm).
- Establish a stable baseline fluorescence reading for 10-20 seconds.
- \circ Add 25 μ L of the B1R agonist solution to all wells simultaneously using the instrument's integrated fluidics.



 Continuously record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.

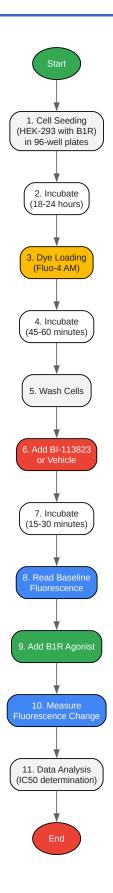
Data Analysis

- The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
- Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone).
- Plot the normalized response against the logarithm of the **BI-113823** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of **BI-113823** that inhibits 50% of the agonist-induced calcium response.

Experimental Workflow

The following diagram illustrates the key steps in the calcium imaging assay protocol.





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References

- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. benchchem.com [benchchem.com]
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